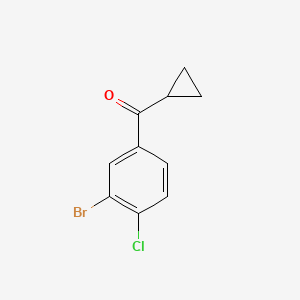

(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone

Description

(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone is a halogenated aromatic ketone featuring a cyclopropane ring fused to a substituted benzene ring. Its molecular formula is C₁₀H₈BrClO, with a calculated molecular weight of 259.5 g/mol.

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWLRCNRAPNWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682187 | |

| Record name | (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-94-8 | |

| Record name | Methanone, (3-bromo-4-chlorophenyl)cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction Reactions: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution Reactions: Substituted phenyl derivatives.

Reduction Reactions: Alcohol derivatives.

Oxidation Reactions: Carboxylic acids or ketones.

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of halogen atoms and the cyclopropyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Properties of (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone and Analogs

| Compound Name | Substituents on Phenyl Ring | Functional Groups | Molecular Weight (g/mol) | Key Applications/Activities |

|---|---|---|---|---|

| This compound | 3-Br, 4-Cl | Cyclopropane, Ketone | 259.5 | Organic synthesis intermediate |

| 4-Bromo-2-(trifluoromethyl)phenylmethanone | 4-Br, 2-CF₃ | Cyclopropane, Ketone | 293.08 | Versatile scaffold for drug discovery |

| 1-(4-Chlorophenyl)cyclopropylmethanone (3a-j derivatives) | 4-Cl | Cyclopropane, Piperazine, Ketone | ~350–400 (estimated) | Anticancer, antituberculosis |

| 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | 4-Br, 2-OH, 3-propyl | Hydroxy, Propyl, Ether | 315.21 | Synthetic intermediate |

Electronic and Reactivity Differences

- In contrast, the CF₃ group in 4-Bromo-2-(trifluoromethyl)phenylmethanone introduces greater steric bulk and electronegativity, altering reactivity patterns .

- Cyclopropane vs. Piperazine : Replacing the ketone group with piperazine (as in derivatives) introduces basicity and hydrogen-bonding capacity, improving solubility and biological target interaction. This modification correlates with observed anticancer and antituberculosis activities .

Biological Activity

(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine and chlorine substitution on a phenyl ring, along with a cyclopropyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of:

- A bromine atom at the 3-position.

- A chlorine atom at the 4-position of the phenyl ring.

- A cyclopropyl group attached to the carbonyl carbon.

The presence of halogen atoms may enhance lipophilicity and influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer cell proliferation. Its structure allows it to fit into enzyme active sites, blocking substrate access and inhibiting enzymatic reactions.

- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

-

In Vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited significant inhibition of cell growth in human breast cancer (MCF-7) and lung cancer (A549) models with IC50 values in the low micromolar range.

Cell Line IC50 (µM) MCF-7 5.2 A549 6.8 - Mechanistic Insights : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased cell death in treated populations.

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties:

-

Antifungal Activity : In vitro tests against fungal strains such as Candida albicans and Aspergillus niger showed promising results, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents.

Fungal Strain MIC (µg/mL) Candida albicans 32 Aspergillus niger 64

Study on Enzyme Inhibition

A study published in a peer-reviewed journal investigated the enzyme inhibition profile of this compound against various kinases involved in cancer signaling pathways. The compound was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition resulted in decreased phosphorylation levels of key substrates involved in tumor progression.

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.